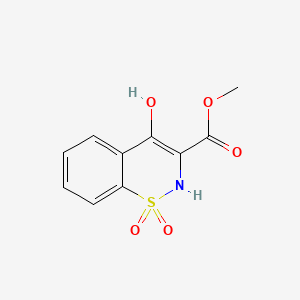

Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide

Cat. No. B562608

Key on ui cas rn:

35511-14-9

M. Wt: 255.244

InChI Key: GEUURTZIEGFZAG-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US03960856

Procedure details

In a nitrogen atmosphere, a solution of 30 grams (0.117 moles) of methyl-2,3-dihydro-3-oxo-1,2-benzisothiazoline-2-acetate 1,1-dioxide in 50 ml DMF is added, with stirring, to a suspension of 18.9 grams (0.351 moles) of sodium methoxide in 100 ml DMF over a period of about 5 minutes and the internal temperature is maintained at 15°-30°C. by means of an ice bath. The stirring acidification continued for 30 minutes at about 30°C. after the completion of the addition. With external cooling, a solution of 35 ml concentrated HCl in 600 ml of water is added, maintaining the internal temperature below 35°C. After this addition, the mixture is cooled to 10°C. and filtered. The filter cake is washed thoroughly with water and the product is dried. Yield is 23.5 grams (78.2%) m.p. 173°-175°C. The total addition and stirring time prior to acidification should be less than 1 hour. For example, if the addition should take 30 minutes the batch should be stirred only an additional 15-20 minutes.

Name

methyl-2,3-dihydro-3-oxo-1,2-benzisothiazoline-2-acetate 1,1-dioxide

Quantity

30 g

Type

reactant

Reaction Step One

Name

sodium methoxide

Quantity

18.9 g

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

C[C:2]1[C:7]2[C:8](=[O:17])[N:9]([CH2:13][C:14]([O-:16])=[O:15])[S:10](=[O:12])(=[O:11])[C:6]=2[CH:5]=[CH:4][CH:3]=1.[CH3:18][O-].[Na+].Cl>CN(C=O)C.O>[OH:17][C:8]1[C:7]2[CH:2]=[CH:3][CH:4]=[CH:5][C:6]=2[S:10](=[O:12])(=[O:11])[NH:9][C:13]=1[C:14]([O:16][CH3:18])=[O:15] |f:1.2|

|

Inputs

Step One

|

Name

|

methyl-2,3-dihydro-3-oxo-1,2-benzisothiazoline-2-acetate 1,1-dioxide

|

|

Quantity

|

30 g

|

|

Type

|

reactant

|

|

Smiles

|

CC1=CC=CC2=C1C(N(S2(=O)=O)CC(=O)[O-])=O

|

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN(C)C=O

|

Step Two

|

Name

|

sodium methoxide

|

|

Quantity

|

18.9 g

|

|

Type

|

reactant

|

|

Smiles

|

C[O-].[Na+]

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN(C)C=O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

10 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirring time

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the internal temperature is maintained at 15°-30°C. by means of an ice bath

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

after the completion of the addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintaining the internal temperature below 35°C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After this addition

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

The filter cake is washed thoroughly with water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the product is dried

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The total addition

|

WAIT

|

Type

|

WAIT

|

|

Details

|

to acidification should be less than 1 hour

|

WAIT

|

Type

|

WAIT

|

|

Details

|

should take 30 minutes

|

|

Duration

|

30 min

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the batch should be stirred only an additional 15-20 minutes

|

|

Duration

|

17.5 (± 2.5) min

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

|

|

Smiles

|

OC1=C(NS(C2=C1C=CC=C2)(=O)=O)C(=O)OC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |